molecular formula C6H5F3N2O B8686692 5-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

5-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No. B8686692
M. Wt: 178.11 g/mol
InChI Key: RQOKTJQPCIHPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08536197B2

Procedure details

The same operation as in Example (33b) was performed using 2-(dimethoxymethyl)-5-methyl-4-(trifluoromethyl)-1H-imidazole obtained in Example (36b) (about 2.17 mmol) and 2 N sulfuric acid (15 mL), to obtain 30.5 mg of the title compound as a white solid (7.9%).
Name
2-(dimethoxymethyl)-5-methyl-4-(trifluoromethyl)-1H-imidazole
Quantity
2.17 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
7.9%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[NH:5][C:6]([CH3:13])=[C:7]([C:9]([F:12])([F:11])[F:10])[N:8]=1.S(=O)(=O)(O)O>>[CH3:13][C:6]1[NH:5][C:4]([CH:3]=[O:2])=[N:8][C:7]=1[C:9]([F:12])([F:10])[F:11]

Inputs

Step One
Name
2-(dimethoxymethyl)-5-methyl-4-(trifluoromethyl)-1H-imidazole
Quantity
2.17 mmol
Type
reactant
Smiles
COC(C=1NC(=C(N1)C(F)(F)F)C)OC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(N1)C=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 mg
YIELD: PERCENTYIELD 7.9%
YIELD: CALCULATEDPERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.